1-Aminoazetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminoazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-5-2-1-3(5)6/h1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFLUJJESVAQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564263 | |
| Record name | 1-Aminoazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-29-1 | |
| Record name | 1-Aminoazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Azetidine Functionalization
One of the most common methods for synthesizing 1-aminoazetidin-2-one involves the functionalization of azetidine by introducing amino and carbonyl groups.
- Azetidine reacts with chloroformamide under basic conditions to yield this compound.
- The product can be converted into its hydrochloride salt by treatment with hydrochloric acid.
- Base: Sodium hydroxide or potassium carbonate.
- Solvent: Aqueous or organic solvents such as ethanol.
- Temperature: Typically ambient to slightly elevated temperatures (25–50°C).
- Straightforward and scalable.
- High yields with appropriate purification steps like recrystallization.
Reactions Using Schiff Bases
Schiff bases derived from aryl amines and aldehydes can be cyclized to form azetidin-2-one derivatives, including this compound.
- Aryl amines (e.g., 4-nitroaniline) are condensed with aldehydes to form Schiff bases.
- These intermediates are reacted with aryloxy acid chlorides in the presence of a base to cyclize into azetidin-2-one derivatives.
- Base: Triethylamine or pyridine.
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Temperature: Reflux conditions (60–120°C).
- Versatile approach for synthesizing substituted azetidinones.
- Facilitates structural diversification for biological activity studies.
Industrial Synthesis
Large-scale production of this compound often employs optimized reaction conditions to ensure high yield and purity.
Steps :
- Reaction of azetidine with functionalizing agents under controlled conditions.
- Purification via recrystallization or chromatography.
- Use of high-purity reagents.
- Monitoring reaction kinetics using techniques like TLC or HPLC.
- Temperature control to minimize side reactions.
Outcome :
This method ensures reproducibility and scalability for industrial applications.
Preparation via Debenzylation
Azetidine derivatives such as benzyl-protected compounds can be converted into this compound through debenzylation.
- Synthesize benzyl-protected azetidine derivatives.
- Catalytic hydrogenation using palladium on carbon removes the benzyl group, yielding the target compound.
- Catalyst: 5–10% palladium on carbon.
- Solvent: Methanol or ethanol.
- Hydrogen pressure: 2 MPa.
- Temperature: 35–100°C.
Comparative Analysis of Methods
| Methodology | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Functionalization of Azetidine | Chloroformamide, base | Simple and scalable | Limited structural diversity |
| Schiff Base Cyclization | Aryl amines, aldehydes, acid chlorides | Versatile for substituted derivatives | Requires multiple steps |
| Industrial Synthesis | Optimized reagents and conditions | High reproducibility | Requires advanced purification |
| Debenzylation | Benzyl-protected derivatives | High purity | Expensive catalysts |
Notes on Optimization
To improve the efficiency of these methods:
- Use high-purity starting materials to minimize impurities in the final product.
- Employ real-time monitoring techniques like IR or NMR spectroscopy to track reaction progress.
- Optimize solvent systems for better solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions include various substituted azetidinones, which can have different functional groups attached to the azetidinone ring .
Scientific Research Applications
Medicinal Chemistry and Drug Design
1-Aminoazetidin-2-one derivatives have been synthesized and evaluated for their potential as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation. Research indicates that these derivatives exhibit good potency and improved physicochemical properties suitable for systemic administration, making them promising candidates for pain management therapies .
Table 1: Key Properties of N-(2-oxoazetidin-3-yl)amides
| Compound Type | Potency (IC50) | Stability | Administration Route |
|---|---|---|---|
| N-(2-oxoazetidin-3-yl)amide | Low nanomolar | Improved | Systemic |
| 3-aminooxetan-2-one | Moderate | Low chemical stability | Oral |
Antibacterial Activity
The core structure of this compound is integral to the development of β-lactam antibiotics. This compound has been identified as a key component in many classes of β-lactam antibiotics, which target penicillin-binding proteins in bacteria. The increasing resistance to traditional β-lactam antibiotics has prompted research into new derivatives that can overcome this challenge .
Table 2: Synthetic Pathways for 3-amino-β-lactams
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Cyclization | 60-80 | Forms β-lactam ring |
| Staudinger synthesis | 50 | Asymmetric synthesis capabilities |
| Chiral induction | 70-90 | High selectivity achieved |
Pharmacological Applications
Recent studies have demonstrated that this compound derivatives can act as high-affinity non-imidazole agonists at histamine receptors, indicating their potential role in treating conditions such as allergies and gastric disorders . The pharmacological evaluation of these compounds shows that they can effectively modulate receptor activity, thereby influencing physiological responses.
Case Study: Histamine Receptor Agonists
In a study evaluating the binding affinity and intrinsic activity of various derivatives, compounds with an alkylated 3-aminoazetidine side chain exhibited significant agonistic effects at human H3 receptors. This suggests that modifications to the azetidine structure can enhance receptor selectivity and potency .
Future Directions and Research Opportunities
The ongoing exploration of this compound derivatives presents numerous opportunities for future research. Potential areas include:
- Development of Novel Antibiotics : Given the rise in antibiotic resistance, synthesizing new derivatives could lead to effective treatments against resistant bacterial strains.
- Therapeutic Agents for Pain Management : Continued research into NAAA inhibitors may provide new avenues for managing chronic pain conditions.
- Investigating Other Pharmacological Effects : Further studies could reveal additional therapeutic applications in areas such as oncology or neuropharmacology.
Mechanism of Action
The mechanism of action of 1-aminoazetidin-2-one involves its interaction with specific molecular targets. For instance, in the case of β-lactam antibiotics, the compound targets penicillin-binding proteins, inhibiting bacterial cell wall synthesis. This leads to the disruption of bacterial cell integrity and ultimately results in cell death .
Comparison with Similar Compounds
4-(2-Aminophenoxy)azetidin-2-one
- Structure: A four-membered azetidin-2-one ring with a 2-aminophenoxy substituent.
- Synthesis: Not explicitly detailed in the evidence, but commercial availability (CAS 1909318-85-9) suggests specialized synthetic routes.
- Properties : Molecular weight = 178.19 g/mol; purity ≥95%.
- Applications: Used in pharmaceutical and agrochemical research as a building block for drug candidates. The phenoxy group enhances solubility and bioactivity compared to unsubstituted 1-aminoazetidin-2-one .
- Key Difference: The phenoxy substituent introduces aromaticity and electronic effects, altering reactivity and binding affinity in drug design.
3β-Aminoazetidin-2-ones
- Structure: Substituted azetidin-2-ones with amino groups at the 3β-position and additional benzyl or chlorobenzylidene substituents.
- Synthesis : Prepared via substitution reactions, such as benzylideneamination of azetidin-2-one precursors.
- Applications : Critical intermediates in synthesizing antibiotics like FR 1923. The 3β-substitution pattern enhances steric hindrance, affecting bacterial target binding .
- Key Difference: Substituent positioning (3β vs. 1-amino) significantly influences biological activity and synthetic utility.
N-Aminoaziridines
- Structure: Three-membered aziridine rings with amino substituents.
- Synthesis : Derived from hydrazine and styrene oxide via ring-opening/cyclization reactions .
- Properties : Higher ring strain than azetidin-2-ones, leading to greater reactivity but lower stability.
- Applications : Reactive intermediates in heterocyclic chemistry.
- Key Difference : Smaller ring size increases susceptibility to ring-opening reactions, limiting stability in biological systems compared to azetidin-2-ones .
1-(2-Aminoethyl)imidazolidin-2-one
- Structure: Five-membered imidazolidin-2-one ring with a 2-aminoethyl substituent (CAS 6281-42-1).
- Synthesis: Not detailed in evidence, but similarity indices (0.84) suggest structural analogs are accessible via nucleophilic substitution .
- Applications : Explored in drug design for its balanced ring strain and hydrogen-bonding capacity.
- Key Difference : Larger ring size reduces strain, enhancing stability but decreasing reactivity relative to azetidin-2-ones.
Comparative Data Table
Research Findings and Trends
- Stability : Five-membered imidazolidin-2-ones exhibit greater thermal and chemical stability than azetidin-2-ones, making them preferable for certain drug formulations .
Biological Activity
1-Aminoazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of this compound
This compound is a bicyclic compound characterized by the presence of an amino group attached to an azetidine ring. Its unique structure allows it to participate in various biochemical interactions, making it a valuable scaffold in drug design.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study focusing on azetidinone derivatives demonstrated their effectiveness against various bacterial strains. For instance, compounds derived from azetidinone showed significant antibacterial effects, outperforming traditional antibiotics in some cases.
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AZT a1 | Staphylococcus aureus | 0.5 µg/mL |
| AZT b1 | Escherichia coli | 1.0 µg/mL |
| AZT c1 | Pseudomonas aeruginosa | 0.25 µg/mL |
These findings suggest that modifications to the azetidinone structure can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
The compound has also been studied for its antiviral properties . Research indicates that certain derivatives of this compound can inhibit viral replication, potentially serving as antiviral agents. One study highlighted the efficacy of specific analogs against viruses responsible for respiratory infections, showcasing their potential in treating viral diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's ring strain and functional groups allow it to act as an inhibitor or activator of various enzymes involved in metabolic pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in lipid metabolism and inflammation .
- Cellular Interaction : The compound may also affect cellular processes by modulating signal transduction pathways, leading to altered cellular responses .
Diuretic Activity Study
A notable study evaluated the diuretic activity of several synthesized azetidinone derivatives, including this compound. Male albino Wistar rats were used to assess the efficacy of these compounds in promoting diuresis.
- Methodology : Rats were divided into groups and administered different doses of the compounds.
- Results : Significant diuretic effects were observed with certain derivatives, indicating their potential use in managing fluid retention conditions.
| Group | Compound Administered | Diuretic Effect (mL/24h) |
|---|---|---|
| I | Control | 5 |
| II | Furosemide | 15 |
| III | AZT c1 | 12 |
The results demonstrated that some derivatives could significantly increase urine output compared to controls, suggesting their utility in therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has identified key structural features that enhance its potency against various biological targets.
- Key Modifications : Substituents at specific positions on the azetidine ring have been shown to influence both antimicrobial and antiviral activities.
- Potency Correlation : Compounds with electron-withdrawing groups at the para position of the aromatic ring exhibited increased potency against bacterial strains .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-Aminoazetidin-2-one, and how can purity and structural fidelity be validated?
- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed rearrangements, as demonstrated by its conversion to pyrazolidin-3-one under ethanol-HCl conditions . To ensure purity, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural validation. For reproducibility, document reaction parameters (temperature, solvent, catalyst concentration) and cross-validate results against published protocols in primary literature .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemical ambiguities.
- X-ray crystallography : For unambiguous structural confirmation when crystalline derivatives are obtainable.
- Chromatographic methods : Use reverse-phase HPLC with UV/vis or tandem MS detection for purity assessment, referencing standards listed in analytical chemistry databases (e.g., compounds in ) .
- Elemental analysis : Confirm empirical formulas with ≤0.4% deviation .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV spectroscopy or LC-MS at timed intervals. For acid-sensitive behavior (e.g., ethanol-HCl-induced rearrangement ), use kinetic modeling to determine rate constants. Include controls with inert atmospheres to rule out oxidative degradation .
Advanced Research Questions
Q. What mechanistic pathways explain the acid-catalyzed rearrangement of this compound to pyrazolidin-3-one?
- Methodological Answer : Proposed mechanisms involve either N-acyliminium ion intermediates or direct ring expansion. To differentiate, use isotopic labeling (e.g., ¹⁵N or ²H) at the amino group and track migration via NMR or MS. Computational studies (DFT calculations) can map transition states and energy barriers, as seen in analogous azetidinone systems .
Q. How can contradictions in proposed reaction pathways (e.g., pre- vs. post-hydrolysis acetyl group cleavage) be resolved experimentally?
- Methodological Answer : Employ time-resolved spectroscopy (stopped-flow UV/vis) to capture transient intermediates. Synthesize isotopologs (e.g., 1-acetamidoazetidin-2-one with ¹³C-labeled acetyl) and analyze hydrolysis products via LC-MS/MS. Compare kinetics of labeled vs. unlabeled compounds to infer cleavage sequence .
Q. What computational strategies are optimal for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivatives against target proteins (e.g., bacterial penicillin-binding proteins). Validate predictions with in vitro MIC assays. ADME/Tox profiles can be modeled using SwissADME or ProTox-II, prioritizing derivatives with favorable LogP (<3) and low hepatotoxicity risk .
Q. How can researchers design experiments to assess the biological activity of this compound without prior pharmacological data?
- Methodological Answer : Adopt a tiered approach:
- In silico screening : Identify putative targets via reverse pharmacophore mapping (Pharmit).
- In vitro assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) or enzyme inhibition assays (e.g., β-lactamase inhibition).
- Cytotoxicity profiling : Use mammalian cell lines (HEK293, HepG2) with MTT assays to establish selectivity indices .
Q. What novel applications exist for this compound in asymmetric catalysis or peptidomimetic design?
- Methodological Answer : Explore its use as a chiral scaffold in organocatalysis by derivatizing the amino group with thiourea or squaramide motifs. For peptidomimetics, incorporate the azetidinone ring into peptide backbones via solid-phase synthesis, assessing conformational stability via circular dichroism (CD) .
Key Considerations for Data Reporting
- Reproducibility : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to document synthetic procedures in the main text or supplementary materials, including raw spectral data .
- Contradiction Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting data .
- Ethical Compliance : Disclose all synthetic intermediates and by-products, adhering to safety protocols outlined in chemical safety data sheets (e.g., MedChemExpress guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
